molecular formula C17H17BrN2O3S B3516514 N-[(2-bromo-4-methylphenyl)carbamothioyl]-2,6-dimethoxybenzamide

N-[(2-bromo-4-methylphenyl)carbamothioyl]-2,6-dimethoxybenzamide

Cat. No.: B3516514
M. Wt: 409.3 g/mol
InChI Key: QQWFEMXCTOEXQS-UHFFFAOYSA-N
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Description

N-[(2-bromo-4-methylphenyl)carbamothioyl]-2,6-dimethoxybenzamide is an organic compound with a complex structure that includes bromine, methyl, carbamothioyl, and dimethoxybenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-4-methylphenyl)carbamothioyl]-2,6-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-bromo-4-methylaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2,6-dimethoxybenzamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-4-methylphenyl)carbamothioyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide), often used in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

N-[(2-bromo-4-methylphenyl)carbamothioyl]-2,6-dimethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Used in the development of new materials, such as polymers or coatings, with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(2-bromo-4-methylphenyl)carbamothioyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in oxidative stress or inflammation, leading to its potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-bromo-4-methylphenyl)carbamothioyl]furan-2-carboxamide
  • N-[(4-bromo-3-methylphenyl)carbamothioyl]-2-fluorobenzamide

Uniqueness

N-[(2-bromo-4-methylphenyl)carbamothioyl]-2,6-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, or physical properties, making it valuable for specific research or industrial purposes.

Properties

IUPAC Name

N-[(2-bromo-4-methylphenyl)carbamothioyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c1-10-7-8-12(11(18)9-10)19-17(24)20-16(21)15-13(22-2)5-4-6-14(15)23-3/h4-9H,1-3H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWFEMXCTOEXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=C(C=CC=C2OC)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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